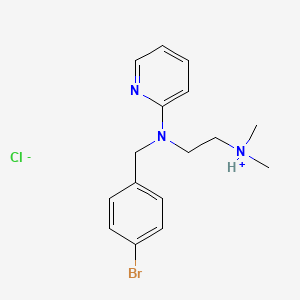
N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride is a chemical compound with a complex structure that includes a bromobenzyl group, a dimethyl group, and a pyridylethylenediamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride typically involves multiple steps, including the bromination of benzyl compounds and subsequent reactions with pyridylethylenediamine. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of benzyl compounds, followed by nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromobenzyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of brominated benzyl compounds, while nucleophilic substitution can yield a variety of substituted products .
Aplicaciones Científicas De Investigación
N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride include:
- N,N-Dimethyl p-bromobenzamide
- N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride
Uniqueness
What sets N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
14612-92-1 |
|---|---|
Fórmula molecular |
C16H21BrClN3 |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)methyl-pyridin-2-ylamino]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H20BrN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H |
Clave InChI |
ZQJUQBSXMSRMMB-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


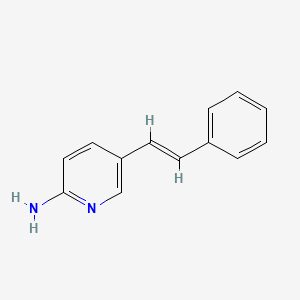
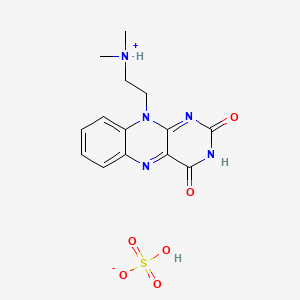
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)


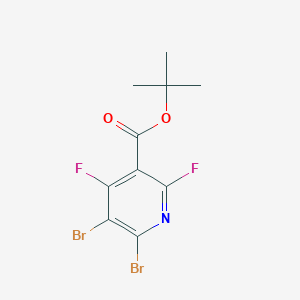
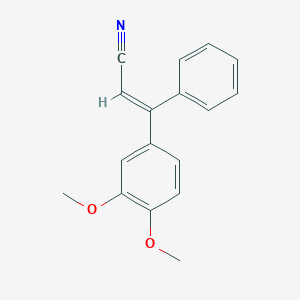
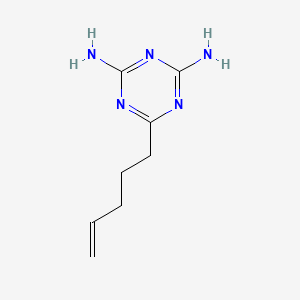
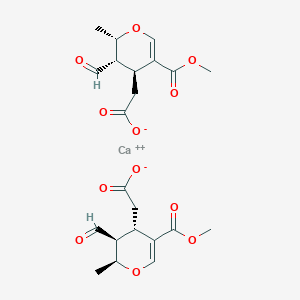
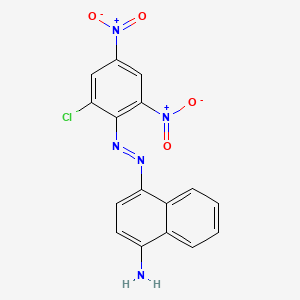
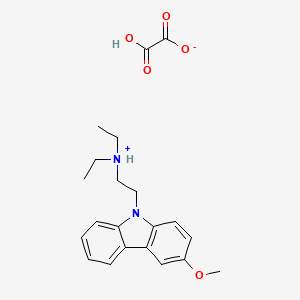
![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)

![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
